N-(2-bromophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide
Description
Synthesis Analysis
The synthesis of related thiophene carboxamide derivatives often involves multicomponent condensation reactions or the reaction of specific bromoacyl compounds with amines. For instance, compounds with similar structures have been synthesized by reacting 4-bromobutanoylisothiocyanate with toludines, showcasing the versatility of bromoacyl compounds in synthesizing thiophene derivatives [Abosadiya et al., 2015]. Another example is the synthesis of thiophene derivatives by reacting aromatic aldehydes, cyanothioacetamide, and acetoacetanilides in a multicomponent condensation approach [Dyachenko et al., 2019].
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is characterized by X-ray crystallography, revealing configurations and intermolecular interactions critical for their properties. For example, studies have demonstrated the crystallization in specific systems and the importance of hydrogen bonding in stabilizing structures [Abosadiya et al., 2015; Dyachenko et al., 2019].
Chemical Reactions and Properties
Thiophene carboxamides participate in various chemical reactions, contributing to the synthesis of novel compounds with potential biological activities. These reactions include condensation with aldehydes, interaction with isothiocyanates, and multicomponent reactions that introduce diverse functional groups [Yeo & Tiekink, 2019; Dyachenko et al., 2019].
Physical Properties Analysis
The physical properties, including solubility, melting and boiling points, and crystalline structure, are crucial for the application and handling of thiophene carboxamide derivatives. These properties are influenced by molecular structure, as demonstrated by X-ray crystallography and spectroscopic techniques [Abosadiya et al., 2015].
Chemical Properties Analysis
The chemical properties of thiophene carboxamide derivatives, such as reactivity, stability, and interaction with other chemicals, are defined by their functional groups and molecular configuration. Studies have shown that these compounds can engage in a variety of chemical reactions, leading to the formation of compounds with potential pharmacological activities [Dyachenko et al., 2019].
properties
IUPAC Name |
N-(2-bromophenyl)-2-(3-methylbutanoylamino)-4-phenylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2S/c1-14(2)12-19(26)25-22-20(16(13-28-22)15-8-4-3-5-9-15)21(27)24-18-11-7-6-10-17(18)23/h3-11,13-14H,12H2,1-2H3,(H,24,27)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBXSTLVYFMLQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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